rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid
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Overview
Description
The compound "rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid" is a chiral oxane derivative. With its complex structure, this compound is of significant interest in the fields of organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid, the starting materials include oxane derivatives and fluorene-based compounds. The synthesis generally involves multi-step organic reactions, including protection and deprotection steps to ensure the correct orientation and functional groups.
Industrial Production Methods: For industrial production, efficient and scalable synthetic methods are employed. This often involves optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Automation and high-throughput techniques are also utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction type introduces oxygen atoms into the molecule, potentially forming oxides or hydroxyl groups.
Reduction: This involves the gain of electrons, often resulting in the addition of hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, which can alter the compound's properties significantly.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reductions, oxygen or peroxides for oxidations, and a variety of nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and specific solvents to ensure high efficiency and selectivity.
Major Products Formed: Major products of these reactions depend on the initial compound and reaction type. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution could introduce new functional groups such as amines or alkyls.
Scientific Research Applications
rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid is used in various fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers use it to investigate enzyme interactions and molecular pathways.
Medicine: : The compound is explored for its potential therapeutic effects and drug development.
Industry: : It finds applications in the creation of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism often involves binding to enzymes or receptors, altering their activity and triggering downstream effects. This can result in therapeutic benefits, such as inhibiting disease pathways or enhancing cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid stands out due to its unique chiral structure and functional groups. Similar compounds include other oxane derivatives and fluorenylmethyl compounds, each with distinct properties and applications.
This detailed exploration highlights the versatility and scientific importance of this compound. Feel free to dive deeper into any section!
Properties
IUPAC Name |
(3S,5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)13-9-14(11-26-10-13)22-21(25)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOXZYCYFGMMJ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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